molecular formula C10H18N2 B14520971 N-{2-[(Propan-2-ylidene)amino]ethyl}cyclopentanimine CAS No. 62730-86-3

N-{2-[(Propan-2-ylidene)amino]ethyl}cyclopentanimine

Cat. No.: B14520971
CAS No.: 62730-86-3
M. Wt: 166.26 g/mol
InChI Key: FMUWTBPUFJZZBT-UHFFFAOYSA-N
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Description

N-{2-[(Propan-2-ylidene)amino]ethyl}cyclopentanimine is an organic compound that belongs to the class of amines It is characterized by the presence of a cyclopentane ring attached to an imine group, which is further connected to an ethyl chain with an isopropylidene substituent

Properties

CAS No.

62730-86-3

Molecular Formula

C10H18N2

Molecular Weight

166.26 g/mol

IUPAC Name

N-[2-(propan-2-ylideneamino)ethyl]cyclopentanimine

InChI

InChI=1S/C10H18N2/c1-9(2)11-7-8-12-10-5-3-4-6-10/h3-8H2,1-2H3

InChI Key

FMUWTBPUFJZZBT-UHFFFAOYSA-N

Canonical SMILES

CC(=NCCN=C1CCCC1)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[(Propan-2-ylidene)amino]ethyl}cyclopentanimine typically involves the reaction of cyclopentanone with an appropriate amine under specific conditions. One common method is the condensation reaction between cyclopentanone and 2-aminoethylamine in the presence of an acid catalyst. The reaction proceeds through the formation of an imine intermediate, which is subsequently stabilized by the isopropylidene group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-{2-[(Propan-2-ylidene)amino]ethyl}cyclopentanimine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.

    Reduction: Reduction reactions can convert the imine group to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the imine group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like Grignard reagents or organolithium compounds are employed under anhydrous conditions.

Major Products Formed

    Oxidation: Formation of oximes or nitriles.

    Reduction: Conversion to primary or secondary amines.

    Substitution: Formation of substituted imines or amines.

Scientific Research Applications

N-{2-[(Propan-2-ylidene)amino]ethyl}cyclopentanimine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a ligand in enzyme inhibition studies.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of novel materials and catalysts.

Mechanism of Action

The mechanism of action of N-{2-[(Propan-2-ylidene)amino]ethyl}cyclopentanimine involves its interaction with specific molecular targets. The imine group can form reversible covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modulation of their activity. The isopropylidene group provides steric hindrance, which can influence the binding affinity and selectivity of the compound.

Comparison with Similar Compounds

Similar Compounds

  • N-{2-[(Propan-2-ylidene)amino]ethyl}cyclohexanimine
  • N-{2-[(Propan-2-ylidene)amino]ethyl}cyclobutanamine
  • N-{2-[(Propan-2-ylidene)amino]ethyl}cycloheptanimine

Uniqueness

N-{2-[(Propan-2-ylidene)amino]ethyl}cyclopentanimine is unique due to its specific ring size and the presence of the isopropylidene group. These structural features confer distinct chemical reactivity and biological activity compared to its analogs. The cyclopentane ring provides a balance between ring strain and flexibility, making it a versatile scaffold for various applications.

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